{(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
Description
2-[(2E)-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound that belongs to the class of thiazolidinones
Properties
Molecular Formula |
C13H13N3O4S |
|---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C13H13N3O4S/c1-20-9-5-3-2-4-8(9)7-14-16-13-15-12(19)10(21-13)6-11(17)18/h2-5,7,10H,6H2,1H3,(H,17,18)(H,15,16,19)/b14-7+ |
InChI Key |
IAHJSNGOWBAKDP-VGOFMYFVSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C=NN=C2NC(=O)C(S2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2E)-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. The resulting hydrazone is then reacted with maleic anhydride to form the thiazolidinone ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the thiazolidinone ring or the methoxyphenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with various molecular targets and pathways. For example, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar compounds include other thiazolidinones and hydrazones, such as:
- 2-[(2E)-2-[(2E)-2-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID
- 2-{[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINYLIDENE}-4-OXO-1,3-THIAZOLIDIN-5-YL ACETIC ACID
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications
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